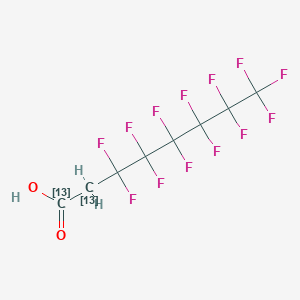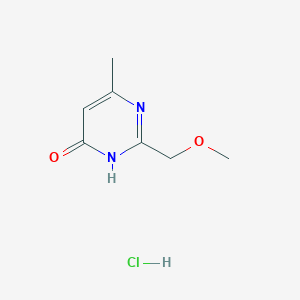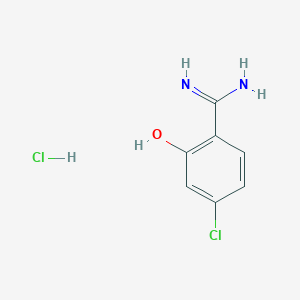
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is a fluorinated compound that belongs to the class of fluorotelomers. These compounds are characterized by the presence of fluorine atoms attached to a carbon chain. The specific structure of this compound includes a carboxylic acid group, which makes it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid typically involves the telomerization process. This process includes the reaction of a telogen (a compound that provides the fluorinated chain) with an ethylene derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale telomerization processes. These processes are optimized for high yield and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to maintain the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and substituted fluorotelomers. These products have significant applications in different fields .
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its role as a xenobiotic.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid involves its interaction with various molecular targets. The compound can activate or inhibit specific pathways, depending on its structure and the presence of functional groups. For example, it can interact with peroxisome proliferator-activated receptors (PPARs) and influence lipid metabolism . The exact pathways and molecular targets vary based on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
62 Fluorotelemer sulfonic acid: Another fluorinated compound with similar structural features but different functional groups.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with similar applications but different environmental and health impacts.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations and its relatively lower toxicity compared to other fluorinated compounds make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
872398-75-9 |
|---|---|
Molecular Formula |
C8H3F13O2 |
Molecular Weight |
380.07 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)/i1+1,2+1 |
InChI Key |
LRWIIEJPCFNNCZ-ZDOIIHCHSA-N |
SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Isomeric SMILES |
[13CH2]([13C](=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)

![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)







![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)

